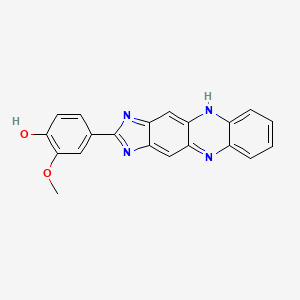![molecular formula C20H14BrN3O3S B11992122 9-Bromo-5-(4-nitrophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11992122.png)
9-Bromo-5-(4-nitrophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Bromo-5-(4-nitrophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a bromine atom, a nitrophenyl group, a thienyl group, and a dihydropyrazolo[1,5-C][1,3]benzoxazine core
准备方法
合成路线和反应条件
9-溴-5-(4-硝基苯基)-2-(2-噻吩基)-1,10B-二氢吡唑并[1,5-C][1,3]苯并噁嗪的合成通常涉及多步反应。一种常见的合成方法是从二氢吡唑并[1,5-C][1,3]苯并噁嗪核心开始,然后通过各种取代反应引入溴、硝基苯基和噻吩基。反应条件通常需要使用强酸或强碱、高温和特定的催化剂来获得所需的产物。
工业生产方法
该化合物的工业生产可能采用类似的合成路线,但规模更大。该工艺将针对效率、收率和成本效益进行优化。这可能包括使用连续流动反应器、自动化系统和先进的纯化技术来确保最终产品的纯度。
化学反应分析
反应类型
9-溴-5-(4-硝基苯基)-2-(2-噻吩基)-1,10B-二氢吡唑并[1,5-C][1,3]苯并噁嗪可以进行各种化学反应,包括:
氧化: 该化合物可以通过氧化来引入额外的官能团或修改现有的官能团。
还原: 还原反应可用于去除或改变特定的官能团,例如硝基。
取代: 溴原子和其他取代基可以通过亲核取代或亲电取代反应被不同的基团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾、三氧化铬和过氧化氢。
还原: 还原剂如硼氢化钠、氢化铝锂和催化氢化反应经常被使用。
取代: 碘化钠、叔丁醇钾和各种有机金属化合物等试剂可以促进取代反应。
主要生成物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会生成具有额外含氧官能团的化合物,而还原可能会产生胺类或其他还原衍生物。
科学研究应用
9-溴-5-(4-硝基苯基)-2-(2-噻吩基)-1,10B-二氢吡唑并[1,5-C][1,3]苯并噁嗪在科学研究中具有多种应用:
药物化学: 由于其独特的结构特征,它正在被研究作为药物中间体或活性成分。
材料科学: 该化合物的性质使其成为开发先进材料(如有机半导体或光子器件)的候选材料。
生物学研究: 研究人员正在调查它与生物系统的相互作用,以了解它作为生物活性分子的潜力。
作用机制
9-溴-5-(4-硝基苯基)-2-(2-噻吩基)-1,10B-二氢吡唑并[1,5-C][1,3]苯并噁嗪的作用机制与其与特定分子靶标的相互作用有关。这些靶标可能包括酶、受体或其他蛋白质。该化合物可能通过与这些靶标结合并调节其活性而发挥作用,从而导致各种生物反应。所涉及的具体途径取决于具体的应用和正在研究的生物系统。
相似化合物的比较
类似化合物
5-(4-硝基苯基)-2-(2-噻吩基)-1,10B-二氢吡唑并[1,5-C][1,3]苯并噁嗪: 缺少溴原子,但共享核心结构。
9-溴-2-(2-噻吩基)-1,10B-二氢吡唑并[1,5-C][1,3]苯并噁嗪: 缺少硝基苯基,但具有溴和噻吩基。
9-溴-5-(4-硝基苯基)-1,10B-二氢吡唑并[1,5-C][1,3]苯并噁嗪: 缺少噻吩基,但具有溴和硝基苯基。
独特性
9-溴-5-(4-硝基苯基)-2-(2-噻吩基)-1,10B-二氢吡唑并[1,5-C][1,3]苯并噁嗪的独特性在于其取代基的组合,赋予了其独特的化学和生物学特性。
属性
分子式 |
C20H14BrN3O3S |
|---|---|
分子量 |
456.3 g/mol |
IUPAC 名称 |
9-bromo-5-(4-nitrophenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C20H14BrN3O3S/c21-13-5-8-18-15(10-13)17-11-16(19-2-1-9-28-19)22-23(17)20(27-18)12-3-6-14(7-4-12)24(25)26/h1-10,17,20H,11H2 |
InChI 键 |
IWOLFXCPYWYLEW-UHFFFAOYSA-N |
规范 SMILES |
C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CS4)C5=CC=C(C=C5)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2E)-3-[4-(carboxymethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B11992086.png)

![4-bromo-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide](/img/structure/B11992092.png)
![Ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11992094.png)



![6-Amino-3-methyl-4-{2-[(4-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11992124.png)
![8-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992130.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992131.png)
![5-(4-chlorophenyl)-4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11992135.png)

